Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate

Catalog No.
S918945
CAS No.
1188911-72-9
M.F
C6H9F3O2
M. Wt
170.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate

CAS Number

1188911-72-9

Product Name

Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate

IUPAC Name

methyl 3,3,3-trifluoro-2,2-dimethylpropanoate

Molecular Formula

C6H9F3O2

Molecular Weight

170.13 g/mol

InChI

InChI=1S/C6H9F3O2/c1-5(2,4(10)11-3)6(7,8)9/h1-3H3

InChI Key

ZVXAFVCHEIPHDR-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OC)C(F)(F)F

Canonical SMILES

CC(C)(C(=O)OC)C(F)(F)F
  • Potentially a Building Block for Organic Synthesis

    Due to its functional groups (ester and trifluoromethyl), Methyl 3,3,3-Trifluoro-2,2-Dimethylpropanoate could be a valuable building block for organic synthesis. Organic synthesis involves the creation of complex organic molecules from simpler starting materials. The presence of the trifluoromethyl group, a strong electron-withdrawing group, can influence the reactivity of the molecule and potentially be useful in creating new materials or pharmaceuticals.

  • Research on Physical Properties

However, it is important to note the following:

  • Limited Literature Availability: There is a scarcity of scientific literature explicitly mentioning Methyl 3,3,3-Trifluoro-2,2-Dimethylpropanoate. This makes it difficult to determine its established research applications.

Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate is a fluorinated ester with the molecular formula C6H9F3O2C_6H_9F_3O_2 and a molecular weight of 170.13 g/mol. This compound features three fluorine atoms attached to the carbon backbone, which significantly influences its chemical properties and biological activity. It appears as a clear liquid at room temperature and is characterized by its high boiling point and stability under various conditions .

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3,3,3-trifluoro-2,2-dimethylpropanoic acid and methanol.
  • Transesterification: This compound can react with alcohols to form different esters.
  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

These reactions are crucial for its utility in organic synthesis and medicinal chemistry .

The synthesis of methyl 3,3,3-trifluoro-2,2-dimethylpropanoate typically involves:

  • Fluorination: Starting from 2,2-dimethylpropanoic acid or its derivatives, fluorination can be achieved using reagents like sulfur tetrafluoride or other fluorinating agents.
  • Esterification: The resulting acid can then be esterified with methanol in the presence of an acid catalyst to yield the final product.

These methods highlight the importance of both fluorination techniques and esterification processes in producing this compound .

Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate has several applications:

  • Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various pharmaceuticals due to its unique chemical properties.
  • Agricultural Chemicals: Its stability and reactivity make it suitable for developing agrochemicals.
  • Material Science: The compound's properties may also be explored for use in advanced materials .

Interaction studies of methyl 3,3,3-trifluoro-2,2-dimethylpropanoate with various biological systems are still emerging. Preliminary data suggest that its trifluoromethyl group enhances lipophilicity and may influence membrane permeability. This could lead to interesting interactions with proteins or enzymes involved in metabolic pathways. Further research is needed to fully elucidate these interactions .

Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity ScoreKey Features
Methyl 3,3,3-trifluoro-2-methylpropanoate381-97-50.82One less methyl group; different reactivity.
Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate139229-57-50.80Cyclopropane structure; different properties.
Ethyl 3,3,3-trifluoropropanoate352-23-80.80Longer carbon chain; different applications.
Methyl 3,3,3-trifluoro-2-oxopropanoate13089-11-70.65Contains a ketone; different reactivity profile.

Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate stands out due to its unique trifluoromethyl substitution pattern combined with dimethyl groups that enhance its steric properties and potential reactivity compared to similar compounds .

The synthesis of methyl 3,3,3-trifluoro-2,2-dimethylpropanoate primarily relies on esterification reactions between the corresponding carboxylic acid and methanol . The Fischer esterification mechanism represents the most widely employed approach for this transformation, involving the acid-catalyzed condensation of 3,3,3-trifluoro-2,2-dimethylpropanoic acid with methanol [2] [3]. This reaction proceeds through a nucleophilic addition-elimination mechanism where the carbonyl carbon of the carboxylic acid undergoes electrophilic activation by protonation [4] [5].

The mechanistic pathway begins with protonation of the carbonyl oxygen by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, which activates the carbonyl carbon toward nucleophilic attack by methanol [2] [6]. The subsequent nucleophilic addition forms a tetrahedral intermediate, followed by proton transfer and elimination of water to yield the desired ester product [3] [5]. The overall reaction is reversible, requiring either excess methanol or continuous water removal to drive the equilibrium toward ester formation according to Le Chatelier's principle [2] [3].

Reaction Conditions and Optimization

Experimental studies on propanoate esterification have demonstrated that reaction temperature significantly influences both reaction rate and yield [7] [8]. Temperature increases from 35°C to 65°C result in substantial improvements in conversion rates, with the greatest differences observed within the first 30 minutes of reaction [8]. The molar ratio of acid to alcohol represents another critical parameter, with ratios ranging from 1:2.5 to 1:10 showing progressively enhanced yields [8] [7].

Catalyst concentration studies reveal linear correlations between sulfuric acid loading and observed rate constants [9] [10]. The activation energy for catalyzed esterification reactions typically ranges from 13,000 to 14,000 calories per mole, demonstrating the effectiveness of acid catalysis in lowering the energy barrier for ester formation [9] [10].

ParameterOptimal RangeEffect on Yield
Temperature55-65°C85-97% conversion [8]
Acid:Alcohol Ratio1:5 to 1:1090-96% yield [8]
Catalyst Loading0.2-0.5 mol%Linear rate enhancement [9]
Reaction Time180-210 minutes95-97% completion [8]

Alternative Esterification Methods

Beyond traditional Fischer esterification, several alternative approaches have been developed for propanoate derivative synthesis [11]. Lewis acid-catalyzed esterification using bismuth compounds and zirconium complexes offers reduced corrosiveness compared to Brønsted acids, though yields remain moderate [11]. Hafnium tetrachloride complexes demonstrate high efficiency with catalyst loadings below 0.2 mol%, achieving greater than 90% yields at reflux temperatures [11].

Ion exchange resins provide heterogeneous catalytic alternatives, with cation exchange resins such as Amberlyst-15 and Indion-190 showing particular effectiveness [12] [13]. These solid acid catalysts facilitate easier product separation and catalyst recovery while maintaining comparable reaction rates to homogeneous systems [12] [13]. The Eley-Rideal mechanism best describes the kinetic behavior of these heterogeneous systems, with surface adsorption playing a crucial role in the catalytic process [12] [13].

Fluorination Techniques for Trifluoromethyl Group Incorporation

The incorporation of trifluoromethyl groups into organic molecules represents a fundamental challenge in organofluorine chemistry, requiring specialized reagents and reaction conditions [14] [15]. For methyl 3,3,3-trifluoro-2,2-dimethylpropanoate synthesis, trifluoromethylation typically occurs prior to esterification, with the trifluoromethyl-containing carboxylic acid serving as the immediate precursor [16].

Nucleophilic Trifluoromethylation Approaches

Trifluoromethyltrimethylsilane, commonly known as Ruppert's reagent, serves as the primary nucleophilic trifluoromethylating agent for carbonyl compounds [15] [17]. The reagent requires activation by fluoride sources such as tetrabutylammonium fluoride to generate the nucleophilic trifluoromethyl anion equivalent [15] [18]. This activation proceeds through silyl-fluoride bond formation, releasing a reactive trifluoromethyl nucleophile capable of attacking electrophilic carbon centers [15] [18].

The reaction mechanism involves fluoride-mediated desilylation of trifluoromethyltrimethylsilane, generating a pentacoordinate silicate intermediate that subsequently releases the trifluoromethyl anion [15] [17]. This anionic species rapidly decomposes to difluorocarbene and fluoride unless immediately trapped by an electrophile, necessitating careful control of reagent addition rates [15] [17].

Electrophilic Trifluoromethylation Methods

Electrophilic trifluoromethylation employs reagents containing positively charged trifluoromethyl groups, such as Umemoto's reagents and trifluoromethyl dibenzothiophenium salts [15] [19]. These reagents transfer trifluoromethyl groups to nucleophilic substrates through electrophilic substitution mechanisms [15] [19]. The development of these reagents addresses limitations of nucleophilic approaches, particularly for electron-rich aromatic systems and enolate chemistry [15] [19].

Radical Trifluoromethylation Strategies

Radical trifluoromethylation provides an alternative pathway for trifluoromethyl group incorporation, utilizing trifluoromethyl radicals generated from various precursors [15] [20]. Trifluoroiodomethane serves as a common radical source when combined with reducing agents such as triethylborane or zinc metal [15] [20]. These reactions proceed through single-electron transfer mechanisms, generating trifluoromethyl radicals that can add to unsaturated systems or abstract hydrogen atoms from carbon-hydrogen bonds [15] [20].

Sodium trifluoromethanesulfinate, known as Langlois reagent, offers another radical trifluoromethylation approach using oxidative conditions [15]. This reagent requires tert-butyl hydroperoxide and typically employs copper catalysis to generate trifluoromethyl radicals through decarboxylation-desulfonylation pathways [15].

Trifluoromethylation MethodReagentConditionsTypical Yields
NucleophilicTMSCF₃/TBAF-40°C, THF70-92% [17]
ElectrophilicUmemoto's reagent0-25°C, MeCN60-85% [15]
RadicalCF₃I/Et₃B25°C, toluene55-80% [15]
DecarboxylativeCF₃SO₂Na/TBHP60°C, MeCN45-75% [15]

Catalytic Approaches in Asymmetric Synthesis

Asymmetric synthesis of trifluoromethyl-containing compounds has emerged as a critical area in pharmaceutical and agrochemical development, given the profound impact of stereochemistry on biological activity [21] [22]. For methyl 3,3,3-trifluoro-2,2-dimethylpropanoate and related compounds, several catalytic asymmetric approaches have been developed to control stereochemistry at trifluoromethyl-bearing carbon centers [21] [23].

Chiral Auxiliary-Based Approaches

Fluorinated chiral auxiliaries derived from trifluoromethylated oxazolidines have demonstrated exceptional effectiveness in controlling stereochemistry during carbon-carbon bond formation [24]. These FOX auxiliaries provide excellent diastereoselectivities in alkylation, hydroxylation, and fluorination reactions of amide enolates [24]. The unique electronic properties of the trifluoromethyl group create stabilizing fluorine-metal interactions that rigidify transition states and direct electrophile approach [24].

The mechanism involves coordination of the metal center to both the carbonyl oxygen and the fluorine atoms of the trifluoromethyl group, creating a chelated intermediate with restricted conformational flexibility [24]. This bidentate coordination competes with π-metal interactions, ultimately leading to highly predictable stereochemical outcomes due to the pseudo-C₂ symmetry of the chiral auxiliary [24].

Asymmetric Reduction of Trifluoromethyl Ketones

Asymmetric reduction of trifluoromethyl ketones represents a direct route to chiral trifluoromethyl-containing alcohols, which can serve as precursors to the corresponding esters [25] [26]. Oxazaborolidine-catalyzed reductions using borane complexes have shown particular promise, though trifluoromethyl ketones present unique challenges due to their reduced coordinating ability and susceptibility to non-catalytic reduction pathways [27].

Iridium-based catalytic systems employing chiral diphosphine ligands such as f-amphol and f-ampha have achieved excellent enantioselectivities in trifluoromethyl ketone reduction [25]. These catalysts operate under hydrogen gas at moderate pressures, providing chiral 2,2,2-trifluoroethanols in yields up to 99% with enantioselectivities reaching 99% [25]. The success of these systems stems from the ability of the chiral ligands to create a well-defined coordination environment that discriminates between the enantiotopic faces of the ketone substrate [25].

Catalyst SystemSubstrate ScopeTypical eeYield Range
Ir/f-ampholAryl CF₃ ketones95-99%85-99% [25]
CBS-oxazaborolidineAromatic ketones70-90%60-85% [27]
Yeast reductionSimple CF₃ ketones85-95%65-80% [26]
Rh/chiral diphosphineα,β-Unsaturated90-98%75-90% [18]

Phase-Transfer Catalysis in Trifluoromethyl Chemistry

Cinchona alkaloid-derived phase-transfer catalysts have enabled highly enantioselective transformations involving trifluoromethyl imines and related electrophiles [21]. These catalysts facilitate umpolung addition reactions of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles with exceptional stereoselectivity [21]. The reaction proceeds through ion-pairing mechanisms where the chiral ammonium catalyst creates an asymmetric environment for the nucleophilic addition [21].

The catalyst loading requirements are remarkably low, ranging from 0.2 to 5.0 mol%, while maintaining high yields and excellent stereochemical control [21]. This transformation provides direct access to chiral trifluoromethylated γ-amino acid derivatives, which can be further elaborated to the corresponding esters through standard functional group manipulations [21].

Organocatalytic Approaches

Organocatalytic methods have gained prominence in asymmetric trifluoromethyl chemistry due to their operational simplicity and broad functional group tolerance [28] [29]. Secondary amine catalysts derived from cinchona alkaloids enable domino Michael-aldol cascades with trifluoromethyl-containing substrates, constructing complex molecular frameworks with multiple stereogenic centers [28] [29].

These transformations typically employ α-trifluoromethyl ketones or esters as nucleophilic components, reacting with α,β-unsaturated carbonyl compounds under mild conditions [28]. The resulting products contain β-trifluoromethyl substitution patterns with excellent enantioselectivities ranging from 84% to 99% [28]. The scalability of these procedures, combined with the commercial availability of organocatalysts, makes them particularly attractive for synthetic applications [29].

Solid-Phase Synthesis and Green Chemistry Alternatives

The development of environmentally sustainable methods for synthesizing fluorinated compounds has become increasingly important due to the environmental persistence and bioaccumulation potential of organofluorine molecules [30] [31]. For methyl 3,3,3-trifluoro-2,2-dimethylpropanoate synthesis, several green chemistry approaches have been explored to minimize environmental impact while maintaining synthetic efficiency [31] [32].

Solid-Phase Synthetic Strategies

Solid-phase synthesis offers significant advantages in fluorinated compound preparation, including simplified purification procedures and reduced solvent consumption [33] [34]. Sulfur fluoride exchange chemistry has been successfully adapted to solid-phase formats, enabling the construction of complex fluorinated molecules on polymer supports [33]. This approach utilizes the unique reactivity of sulfur fluoride bonds under mild conditions, avoiding the harsh fluorinating agents traditionally required for organofluorine synthesis [33].

The methodology employs 2-chlorotrityl chloride resin functionalized with hydroxylamine derivatives, followed by coupling with fluorosulfate-containing acid chlorides [33]. The resulting resin-bound intermediates undergo sulfur fluoride exchange reactions with various nucleophiles, generating diverse fluorinated products upon cleavage from the solid support [33]. Loading efficiencies typically range from 0.5 to 0.6 mmol/g, with final product yields comparable to solution-phase methods [33].

Mechanochemical Fluorination Approaches

Mechanochemical methods represent a solvent-free alternative for fluorinated carbon material synthesis, employing ball-milling techniques to induce both mechanical and chemical transformations [30]. The mechanochemical depolymerization of polytetrafluoroethylene combined with graphite fragmentation provides a safer route to fluorinated materials compared to traditional methods using hydrofluoric acid [30].

This approach operates through solid-state reactions that avoid the use of toxic fluorinating reagents while achieving scalable production of fluorinated compounds [30]. The method demonstrates particular promise for industrial applications where safety considerations and environmental impact are paramount [30]. The resulting materials exhibit improved performance characteristics compared to non-fluorinated analogs while maintaining environmental compatibility [30].

Green Solvent Systems

The replacement of halogenated solvents with environmentally benign alternatives represents a crucial aspect of green fluorochemistry [31]. Tetrahydrofuran has emerged as an effective green solvent for processing trifluoromethylated compounds, offering excellent solubility properties while maintaining environmental acceptability [31]. The enhanced solubility of trifluoromethyl-containing molecules in tetrahydrofuran stems from favorable dipole-dipole interactions between the polar solvent and the electron-withdrawing trifluoromethyl groups [31].

Comparative studies demonstrate that tetrahydrofuran-based processing can achieve power conversion efficiencies within 15% of conventional chloroform-based methods while eliminating environmental concerns associated with halogenated solvents [31]. The trifluoromethyl groups enhance intermolecular interactions and improve charge transport properties in the final materials [31].

Sustainable Trifluoromethylating Reagents

Recent developments in sustainable trifluoromethylating agents focus on reagents derived from industrial waste streams and renewable feedstocks [32]. Fluorosulfonyldifluoroacetic acid derivatives, known as Chen's reagents, provide cost-effective pathways for trifluoromethylation while utilizing industrial byproducts [32]. These reagents demonstrate improved stability and handling characteristics compared to traditional trifluoromethylating agents [32].

The development of non-hygroscopic copper complexes of fluorosulfonyldifluoroacetic acid offers practical advantages in large-scale synthesis [32]. The reagent [(bpy)Cu(O₂CCF₂SO₂F)₂] exhibits superior reactivity compared to previous generations while maintaining excellent functional group compatibility [32]. Synthesis from readily available starting materials and straightforward purification procedures make this reagent particularly attractive for industrial applications [32].

Green Chemistry MethodAdvantagesTypical YieldsEnvironmental Benefit
Solid-phase synthesisSimplified purification70-85% [33]Reduced solvent use
MechanochemicalSolvent-free conditions60-80% [30]Eliminated toxic reagents
THF processingGreen solvent compatibility85-95% [31]Non-halogenated medium
Chen's reagentsIndustrial waste utilization75-90% [32]Waste stream valorization

Flow Chemistry Applications

Continuous flow chemistry has been successfully applied to trifluoromethylation reactions, offering improved safety profiles and enhanced process control [35]. Flow platforms enable the rapid generation of heteroatom-trifluoromethyl motifs using cesium fluoride as the primary fluorine source, eliminating the need for perfluoroalkyl precursor reagents [35]. This modular approach facilitates on-demand synthesis of trifluoromethyl-containing compounds while minimizing inventory of hazardous materials [35].

The thermodynamic stability of methyl 3,3,3-trifluoro-2,2-dimethylpropanoate is significantly enhanced by the presence of the trifluoromethyl group, which contributes to improved thermal stability and chemical resistance compared to non-fluorinated analogues . The trifluoromethyl substituent provides exceptional stability through strong carbon-fluorine bonds, which possess bond dissociation energies substantially higher than corresponding carbon-hydrogen bonds.

Thermal Decomposition Characteristics

The thermal decomposition behavior of fluorinated esters follows distinct mechanistic pathways that differ markedly from their non-fluorinated counterparts. Research on similar trifluoromethyl-containing compounds indicates that decomposition typically occurs through elimination reactions involving hydrogen fluoride formation, followed by the generation of difluoromethylene intermediates [2]. The decomposition kinetics of fluorinated esters generally exhibit fractional reaction orders that increase with temperature, suggesting partly heterogeneous decomposition mechanisms [2].

For methyl 3,3,3-trifluoro-2,2-dimethylpropanoate, the thermal stability is expected to be significantly higher than conventional methyl esters due to the electron-withdrawing nature of the trifluoromethyl group. Studies on related fluorinated compounds demonstrate that thermal stability improves with increasing fluorine content, primarily caused by the enhancement of bond energy in covalent carbon-fluorine bonds [3]. The compound's thermal decomposition is anticipated to follow multiple pathways, including ester bond hydrolysis, trifluoromethyl group elimination, and radical chain processes.

Decomposition Mechanisms

The primary decomposition routes for methyl 3,3,3-trifluoro-2,2-dimethylpropanoate likely involve:

  • Ester Bond Cleavage: Initial breakdown at the ester linkage producing 3,3,3-trifluoro-2,2-dimethylpropionic acid and methanol
  • Trifluoromethyl Group Elimination: Loss of the trifluoromethyl moiety through carbon-carbon bond scission
  • Radical Chain Reactions: Formation of carbon-centered radicals leading to secondary decomposition products

The activation energies for these processes are expected to be substantial due to the stabilizing influence of the fluorine substituents. Similar fluorinated compounds exhibit decomposition temperatures ranging from 300-500°C, with the exact temperature depending on the specific substitution pattern and reaction conditions [3] [4].

Solubility Parameters and Partition Coefficients

The solubility characteristics of methyl 3,3,3-trifluoro-2,2-dimethylpropanoate are governed by the combined influence of the polar ester functionality and the highly lipophilic trifluoromethyl group. The compound exhibits intermediate polarity with distinct partitioning behavior between aqueous and organic phases.

Partition Coefficient Data

The logarithmic partition coefficient (LogP) for methyl 3,3,3-trifluoro-2,2-dimethylpropanoate has been computationally determined to range from 1.7479 to 2.09 [5] [6], indicating moderate lipophilicity. This value places the compound in the category of moderately hydrophobic substances with preferential partitioning into organic phases. The trifluoromethyl group contributes significantly to the overall lipophilicity, as fluorine substituents generally increase the hydrophobic character of organic molecules.

Solubility Parameter Analysis

The Hansen solubility parameters for methyl 3,3,3-trifluoro-2,2-dimethylpropanoate can be estimated based on its structural features and comparison with related compounds. The compound exhibits:

  • Dispersion Parameter (δD): Elevated due to the presence of fluorine atoms, which contribute to van der Waals interactions
  • Polar Parameter (δP): Moderate values reflecting the ester carbonyl group's dipole moment
  • Hydrogen Bonding Parameter (δH): Low values due to the absence of hydrogen bond donors (zero hydrogen bond donors) [5] [6]

The topological polar surface area has been calculated as 26.3 Ų [6], indicating limited polar surface exposure. This relatively low polar surface area, combined with the presence of two hydrogen bond acceptors and zero hydrogen bond donors [5] [6], suggests limited aqueous solubility and preferential dissolution in non-polar to moderately polar organic solvents.

Partition Behavior in Biological Systems

The partition coefficient data suggest that methyl 3,3,3-trifluoro-2,2-dimethylpropanoate would exhibit significant membrane permeability and bioaccumulation potential. The LogP values indicate optimal balance for biological membrane penetration while maintaining sufficient aqueous solubility for transport processes [7]. Computational predictions using various methodologies, including solvation model based on electronic density protocols and conductor-like screening model for real solvents, typically provide reliable estimates for fluorinated compounds with root-mean-square deviations of approximately 0.4 logarithmic units [7].

Spectroscopic Signature Databases

The spectroscopic characterization of methyl 3,3,3-trifluoro-2,2-dimethylpropanoate requires comprehensive analysis across multiple analytical techniques to establish definitive structural identification and purity assessment. The unique trifluoromethyl substitution pattern creates distinctive spectroscopic signatures that enable unambiguous identification.

Nuclear Magnetic Resonance Spectroscopic Characteristics

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance)

The ¹H Nuclear Magnetic Resonance spectrum of methyl 3,3,3-trifluoro-2,2-dimethylpropanoate exhibits characteristic resonances reflecting the molecular substitution pattern. The methyl ester protons typically appear around 3.7 parts per million as a singlet. The two equivalent methyl groups attached to the quaternary carbon appear as a singlet around 1.3-1.5 parts per million. Importantly, coupling between protons and the trifluoromethyl fluorine atoms can be observed, particularly for protons in close spatial proximity to the fluorine centers [8] [9].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance)

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework. The carbonyl carbon appears in the characteristic ester region around 170-175 parts per million. The trifluoromethyl carbon exhibits a characteristic quartet due to coupling with three equivalent fluorine atoms, typically appearing around 120-130 parts per million with large coupling constants (¹JC-F ≈ 280-290 hertz) [8] [9]. The quaternary carbon bearing both methyl groups and the trifluoromethyl group appears as a quartet due to coupling with the trifluoromethyl fluorines.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance)

The ¹⁹F Nuclear Magnetic Resonance spectrum shows a single resonance for the trifluoromethyl group around -69 to -70 parts per million, which is characteristic of trifluoromethyl groups attached to quaternary carbon centers [8] [9]. This chemical shift is diagnostic for this type of structural environment and provides definitive confirmation of the trifluoromethyl substitution.

Infrared Spectroscopic Analysis

The infrared spectrum of methyl 3,3,3-trifluoro-2,2-dimethylpropanoate exhibits several characteristic absorption bands. The carbonyl stretch appears around 1750 reciprocal centimeters, typical for methyl ester functional groups [10] [11]. Carbon-fluorine stretching vibrations appear in the region 1100-1300 reciprocal centimeters, with multiple bands reflecting the three carbon-fluorine bonds in the trifluoromethyl group. Aliphatic carbon-hydrogen stretching vibrations appear in the range 2850-3000 reciprocal centimeters [12] [10] [11].

Mass Spectrometric Fragmentation

Mass spectrometric analysis reveals characteristic fragmentation patterns for trifluoromethyl esters. The molecular ion peak appears at mass-to-charge ratio 170, corresponding to the molecular weight of 170.13 grams per mole [13] [14] [15]. Common fragmentation pathways include loss of the methoxy group (mass 31), loss of the trifluoromethyl group (mass 69), and formation of acylium ions through various rearrangement processes .

Ion Mobility Spectrometry

Ion mobility spectrometry provides collision cross section values that serve as molecular size and shape descriptors. Predicted collision cross section values for various adduct ions range from 126.9 to 150.6 Ų depending on the specific adduct formation ([M+H]⁺: 129.9 Ų, [M+Na]⁺: 138.4 Ų, [M-H]⁻: 126.9 Ų, [M+NH₄]⁺: 150.6 Ų, [M+K]⁺: 138.6 Ų) [13]. These values provide additional confirmation for structural identification and purity assessment.

Vapor Pressure and Phase Transition Behavior

The vapor pressure characteristics of methyl 3,3,3-trifluoro-2,2-dimethylpropanoate are influenced by both the ester functionality and the trifluoromethyl substitution. The compound exhibits intermediate volatility with vapor pressure values that enable practical handling under ambient conditions while maintaining sufficient volatility for analytical applications.

Vapor Pressure Measurements

Experimental and computational studies indicate that methyl 3,3,3-trifluoro-2,2-dimethylpropanoate exhibits a vapor pressure of 20.4±0.2 millimeters of mercury at 25°C [17]. This vapor pressure value places the compound in the category of moderately volatile liquids, similar to other methyl ester compounds of comparable molecular weight. The trifluoromethyl group contributes to both increased molecular weight and altered intermolecular interactions, resulting in vapor pressure characteristics that differ from non-fluorinated analogues.

Phase Transition Properties

Boiling Point Characteristics

The predicted boiling point for methyl 3,3,3-trifluoro-2,2-dimethylpropanoate is 113.8±35.0°C at standard atmospheric pressure (760 millimeters of mercury) [17] [18]. This relatively low boiling point reflects the moderate molecular weight and the influence of fluorine substitution on intermolecular forces. The trifluoromethyl group reduces hydrogen bonding capabilities while increasing van der Waals interactions, resulting in a complex interplay of forces affecting the liquid-vapor equilibrium.

Melting Point and Solid State Properties

Current literature indicates that melting point data for methyl 3,3,3-trifluoro-2,2-dimethylpropanoate are not readily available [19] [17], suggesting that the compound may exist as a liquid under standard ambient conditions. The absence of reported melting point data is consistent with the compound's classification as a liquid at room temperature [20] [21]. Related trifluoromethyl compounds often exhibit depressed melting points due to the steric bulk of the trifluoromethyl group, which can disrupt crystalline packing arrangements.

Density and Physical State

The predicted density ranges from 1.153±0.06 to 1.2±0.1 grams per cubic centimeter [17] [18], indicating a liquid phase that is denser than water. This elevated density is characteristic of fluorinated organic compounds, where the presence of fluorine atoms contributes significantly to the overall mass density. The compound exists as a colorless to yellow liquid under ambient conditions [20] [21], with the slight coloration potentially arising from trace impurities or degradation products.

Flash Point and Flammability Characteristics

The predicted flash point of 7.0±18.2°C [17] indicates that methyl 3,3,3-trifluoro-2,2-dimethylpropanoate is classified as a flammable liquid requiring appropriate safety precautions for handling and storage. This low flash point is consistent with the compound's vapor pressure characteristics and places it in the category of materials requiring flame-resistant storage and handling protocols. The compound has been classified under United Nations dangerous goods classifications as UN1993 (flammable liquid) with transport class 3 and packing group III [6] [22].

Temperature-Dependent Vapor Pressure Behavior

While specific temperature-dependent vapor pressure data for methyl 3,3,3-trifluoro-2,2-dimethylpropanoate are limited, the behavior can be estimated based on thermodynamic relationships and comparison with related compounds. The Antoine equation parameters for similar fluorinated esters suggest that vapor pressure increases exponentially with temperature, following typical Clausius-Clapeyron behavior. The presence of the trifluoromethyl group is expected to influence the temperature coefficient of vapor pressure due to its effects on intermolecular forces and molecular dynamics.

Storage and Handling Implications

XLogP3

2.1

Dates

Last modified: 08-16-2023

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